4-Fluoro-3-methoxybenzaldehyde

Catalog No.
S715268
CAS No.
128495-46-5
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methoxybenzaldehyde

CAS Number

128495-46-5

Product Name

4-Fluoro-3-methoxybenzaldehyde

IUPAC Name

4-fluoro-3-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3

InChI Key

NALVGTOMKSKFFV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)F

Canonical SMILES

COC1=C(C=CC(=C1)C=O)F

Here are some areas of scientific research where 4-Fluoro-3-methoxybenzaldehyde is being investigated:

Pharmaceutical Research:

  • Drug discovery and development: 4-F-3-OMe-benzaldehyde is used as a building block in the synthesis of various bioactive molecules with potential therapeutic applications. For example, it has been used in the synthesis of analogs of resveratrol, a natural product with anti-inflammatory and anti-cancer properties [].
  • Radiopharmaceuticals: 4-F-3-OMe-benzaldehyde can be radiolabeled with isotopes like fluorine-18 (18F) to create radiotracers for Positron Emission Tomography (PET) imaging. These radiotracers can be used to study various biological processes in living organisms [].

Material Science:

  • Liquid crystals: 4-F-3-OMe-benzaldehyde can be incorporated into the structure of liquid crystals, which are materials that exhibit properties between those of solids and liquids. These modified liquid crystals have potential applications in displays, sensors, and photonics [].
  • Organic electronics: 4-F-3-OMe-benzaldehyde can be used as a precursor in the synthesis of organic semiconductors, which are materials that can conduct electricity. These materials have potential applications in organic solar cells and organic light-emitting diodes (OLEDs) [].

4-Fluoro-3-methoxybenzaldehyde is an aromatic compound with the molecular formula C8H7FO2C_8H_7FO_2 and a molecular weight of 154.14 g/mol. It features a methoxy group (-OCH₃) and a fluorine atom attached to a benzaldehyde structure, specifically at the 3- and 4-positions respectively. This compound is characterized by its white to pale yellow crystalline appearance and has a melting point ranging from 57°C to 64°C .

Currently, there is no documented information regarding the specific mechanism of action of 4-Fluoro-3-methoxybenzaldehyde in biological systems.

  • Wearing gloves and eye protection to avoid skin and eye contact.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Following proper disposal procedures according to local regulations.
Typical of aldehydes and substituted aromatic compounds. Notable reactions include:

  • Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like manganese(IV) oxide in dichloromethane under reflux conditions .
  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, allowing for further functionalization of the aromatic ring.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in aldol condensation reactions.

The biological activity of 4-fluoro-3-methoxybenzaldehyde has not been extensively documented, but similar compounds in its class have shown potential pharmacological effects. Compounds with methoxy and fluoro substituents often exhibit significant biological activities, including anti-cancer properties, anti-inflammatory effects, and potential use in drug development .

Various synthetic routes exist for producing 4-fluoro-3-methoxybenzaldehyde. Common methods include:

  • From 4-Fluoro-3-methoxybenzyl Alcohol: This method involves the oxidation of 4-fluoro-3-methoxybenzyl alcohol using manganese dioxide in dichloromethane at elevated temperatures for about 16 hours, yielding the desired aldehyde with an approximate yield of 85% .
  • Via Electrophilic Aromatic Substitution: Starting from appropriate substituted phenols, this method involves introducing the aldehyde functional group through formylation reactions.
  • Fluorination of Methoxybenzaldehyde: Selective fluorination of methoxybenzaldehyde can also yield 4-fluoro-3-methoxybenzaldehyde under controlled conditions.

4-Fluoro-3-methoxybenzaldehyde serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its applications include:

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is utilized in the synthesis of various drugs due to its functional groups that allow for further chemical modifications .
  • Building Block in Organic Chemistry: The compound is employed as a starting material for synthesizing more complex molecules, including heterocycles and other biologically active compounds.

Several compounds share structural similarities with 4-fluoro-3-methoxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Fluoro-3-methoxybenzaldehydeC₈H₇FO₂Similar methoxy group; used as a precursor for drug synthesis .
3-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂Different substitution pattern; also used in pharmaceuticals .
4-MethoxybenzaldehydeC₈H₈O₂Lacks fluorine; commonly used in organic synthesis .

Uniqueness: The presence of both a fluorine atom and a methoxy group at specific positions distinguishes 4-fluoro-3-methoxybenzaldehyde from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Fluoro-3-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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